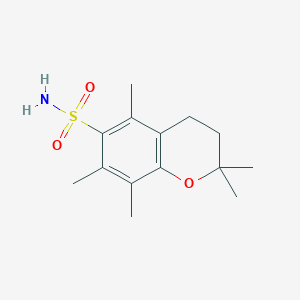

2,2,5,7,8-Pentamethylchroman-6-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,5,7,8-pentamethyl-3,4-dihydrochromene-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-8-9(2)13(19(15,16)17)10(3)11-6-7-14(4,5)18-12(8)11/h6-7H2,1-5H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMOEWPBTNQAQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631298 | |

| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161117-67-5 | |

| Record name | 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide

This technical guide provides a comprehensive overview of the chemical, physical, and inferred biological properties of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the synthesis, and known characteristics of this compound, drawing from available data on its direct precursor and the broader class of sulfonamides.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a pentamethylchroman moiety linked to a sulfonamide group. While extensive experimental data for this specific sulfonamide is limited, its properties can be largely inferred from its well-studied precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl).

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl) |

| CAS Number | 161117-67-5[1] | 112160-39-1[2] |

| Molecular Formula | C₁₄H₂₁NO₃S | C₁₄H₁₉ClO₃S[2] |

| Molecular Weight | 283.39 g/mol (Calculated) | 302.82 g/mol [2] |

| Appearance | Inferred to be a solid powder | Powder |

| Melting Point | Not reported | 77-82 °C |

| Solubility | Expected to be soluble in organic solvents | Soluble in chloroform[2] |

| InChI Key | Not available | UXUOVYKDMGFUDU-UHFFFAOYSA-N[2] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reaction of its sulfonyl chloride precursor with ammonia or an appropriate amine. The synthesis of the precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is a well-documented two-step process starting from 2,2,5,7,8-pentamethylchroman-6-ol.

Synthesis of the Precursor: 2,2,5,7,8-pentamethylchroman-6-ol

The synthesis of the chromanol precursor involves a Friedel-Crafts-type reaction between 2,3,6-trimethylhydroquinone and 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.

Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol [3]

-

Reaction Setup: A suspension of anhydrous aluminum chloride (1.86 mol) in dry dichloromethane (850 ml) is cooled to 5°C.

-

Addition of Reactants: 2,3,6-trimethylhydroquinone (1.69 mol) is added to the suspension. After stirring for 30 minutes, 3-methyl-2-buten-1-ol (1.86 mol) is added dropwise, maintaining the temperature between 5-10°C.

-

Reaction: The mixture is stirred at room temperature overnight.

-

Work-up: The reaction mixture is poured into ice-water. The resulting precipitate is filtered off. The filtrate is extracted with dichloromethane. The organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated.

-

Purification: The crude product is purified by distillation followed by recrystallization from heptane to yield 2,2,5,7,8-pentamethylchroman-6-ol.

Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

The chromanol is then converted to the sulfonyl chloride via chlorosulfonation.

Experimental Protocol: Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride

-

Chlorosulfonation: 2,2,5,7,8-pentamethylchroman-6-ol is reacted with chlorosulfonic acid in a suitable solvent such as chloroform.

-

Reaction Conditions: The reaction is typically carried out at low temperatures.

-

Work-up and Purification: The reaction mixture is carefully quenched, and the product is isolated and purified to yield Pmc-Cl.

Synthesis of this compound

The final step is the conversion of the sulfonyl chloride to the sulfonamide. This is a standard nucleophilic substitution reaction.

Experimental Protocol: Synthesis of this compound

-

Reaction: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is dissolved in an appropriate aprotic solvent.

-

Addition of Amine: An excess of ammonia (or a primary/secondary amine for substituted sulfonamides) is added to the solution. The reaction is typically stirred at room temperature.

-

Work-up: The reaction mixture is washed with water to remove any ammonium chloride salt and excess ammonia. The organic layer is dried and the solvent is evaporated.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure this compound.

References

2,2,5,7,8-Pentamethylchroman-6-sulfonamide structure and synthesis.

An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: Structure and Synthesis

This technical guide provides a comprehensive overview of the structure and synthesis of this compound, a compound of interest in medicinal chemistry and peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

This compound is a derivative of the chromanol scaffold, which is structurally related to Vitamin E. The core structure consists of a bicyclic chroman ring system with five methyl group substitutions and a sulfonamide functional group at the 6-position.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for the compound and its immediate precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is provided below.

| Property | Value (Pmc-Cl) | Value (Sulfonamide) | Reference |

| Molecular Formula | C₁₄H₁₉ClO₃S | C₁₄H₂₀N₂O₃S | [1][2] |

| Molecular Weight | 302.82 g/mol | 299.39 g/mol | [1][2][3] |

| Appearance | Powder | Not specified | [3] |

| Melting Point | 77-82 °C | Not specified | [3] |

| Assay (Purity) | ≥97.0% (HPLC) | Not specified | [3] |

| Storage Temperature | -20°C | Not specified | [3] |

Synthesis Pathway

The synthesis of this compound is a multi-step process. It begins with the formation of the chromanol core, followed by sulfonation, chlorination to form the reactive sulfonyl chloride intermediate, and finally, amination to yield the target sulfonamide.

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocols

Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)

This procedure outlines the initial formation of the chroman ring system.[4]

-

Materials:

-

2,3,6-trimethylhydroquinone (257 g, 1.69 mol)

-

Anhydrous aluminum chloride (248 g, 1.86 mol)

-

3-methyl-2-buten-1-ol (160 g, 1.86 mol)

-

Dry dichloromethane (850 ml)

-

Ice-water

-

Magnesium sulfate

-

Heptane

-

-

Procedure:

-

Suspend anhydrous aluminum chloride in dry dichloromethane in a reaction vessel and cool to 5°C.

-

Introduce 2,3,6-trimethylhydroquinone to the suspension.

-

Stir the mixture for 30 minutes.

-

Add 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.

-

Allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water. Filter off the resulting precipitate.

-

Extract the filtrate with dichloromethane.

-

Wash the combined organic phases with water until neutral.

-

Dry the organic phase over magnesium sulfate and evaporate the solvent.

-

Distill the residue under vacuum (140°C at 0.4 mbar) to obtain the crude product.

-

Recrystallize the main fraction from heptane to yield pure 2,2,5,7,8-pentamethylchroman-6-ol.

-

Synthesis of 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

This two-step protocol converts the precursor alcohol into the reactive sulfonyl chloride intermediate. The reported yield for this two-step process is approximately 53%.[1]

-

Materials:

-

2,2,5,7,8-pentamethylchroman-6-ol (PMC-OH)

-

Chlorosulfonic acid (HSO₃Cl)

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform

-

-

Procedure:

-

Sulfonation:

-

Dissolve PMC-OH in anhydrous chloroform and cool the solution to 0-5°C.

-

Slowly add chlorosulfonic acid to the solution.

-

Stir the reaction mixture at 0-5°C for 4-6 hours to form the intermediate sulfonic acid.

-

-

Chlorination:

-

To the sulfonic acid intermediate from the previous step, add thionyl chloride.

-

Heat the mixture to reflux (70-80°C) for 2-3 hours.

-

After cooling, the reaction can be worked up using standard procedures to isolate the 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride product.

-

-

Synthesis of this compound

This final step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with an amino group. This is a general procedure based on established methods for sulfonamide synthesis.[5]

-

Materials:

-

2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

An ammonia source (e.g., aqueous ammonia, ammonium chloride with a base)

-

A base (e.g., triethylamine, pyridine), if using an ammonium salt.

-

-

Procedure:

-

Dissolve Pmc-Cl in a suitable anhydrous solvent in a reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add the ammonia source to the stirred solution. If using an ammonium salt, a non-nucleophilic base should be added to liberate free ammonia in situ.

-

Allow the reaction to stir at a low temperature for a set period, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove any inorganic salts.

-

Extract the product into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final this compound.

-

Applications and Significance

The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group is widely utilized as a protecting group for the guanidino side chain of arginine in solid-phase peptide synthesis (SPPS).[1][6] The bulky pentamethyl substitution on the chroman ring provides significant steric hindrance, rendering it stable to the basic conditions used for Fmoc group removal, yet labile to cleavage by strong acids like trifluoroacetic acid (TFA) during the final deprotection step.[1][6] The sulfonamide itself is the core structure linked to the arginine side chain and is a key component in the utility of this protecting group strategy. Furthermore, sulfonamides are a well-established class of compounds with a broad range of biological activities, making this scaffold a point of interest for further functionalization in drug discovery programs.[7]

References

- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]

- 2. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]

- 4. prepchem.com [prepchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. researchgate.net [researchgate.net]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: Synthesis, Applications, and Biological Context

This technical guide provides a comprehensive overview of 2,2,5,7,8-pentamethylchroman-6-sulfonamide, with a primary focus on its synthesis, historical context, and principal application in peptide chemistry. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Discovery and History

The history of this compound is intrinsically linked to the advancement of solid-phase peptide synthesis (SPPS). Rather than a discovery for direct therapeutic use, its development was driven by the need for a robust and acid-labile protecting group for the guanidino side chain of arginine residues. The sulfonamide is formed by the reaction of its precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), with the arginine side chain.

The Pmc group was introduced as a more acid-labile alternative to the earlier 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group, allowing for milder deprotection conditions with trifluoroacetic acid (TFA), which is advantageous in the synthesis of complex peptides.[1] Its structural similarity to α-tocopherol (vitamin E) contributes to its resistance to oxidation.[2] The pentamethyl substitution on the chroman ring provides significant steric hindrance and stability under both acidic and basic conditions encountered during the iterative cycles of peptide assembly.[2]

Physicochemical Properties

The direct precursor to the sulfonamide, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is a well-characterized compound. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112160-39-1 | [3] |

| Molecular Formula | C₁₄H₁₉ClO₃S | [2][3] |

| Molecular Weight | 302.82 g/mol | [2][3] |

| Appearance | Powder | |

| Melting Point | 77-82 °C | |

| Solubility | Soluble in organic solvents like chloroform. | [2] |

| Storage Temperature | −20°C |

Synthesis and Experimental Protocols

The synthesis of this compound begins with the preparation of its key precursor, 2,2,5,7,8-pentamethylchroman-6-ol, which is then converted to the sulfonyl chloride.

Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol

Principle: This synthesis involves a Friedel-Crafts-type alkylation of 2,3,6-trimethylhydroquinone with 3-methyl-2-buten-1-ol in the presence of a Lewis acid catalyst, followed by intramolecular cyclization.

Experimental Protocol:

-

Suspend 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane and cool to 5°C.

-

Add 257 g (1.69 mol) of 2,3,6-trimethylhydroquinone to the suspension and stir for 30 minutes.

-

Add 160 g (1.86 mol) of 3-methyl-2-buten-1-ol dropwise, maintaining the temperature between 5-10°C.

-

Allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water.

-

Filter the resulting precipitate.

-

Extract the filtrate with dichloromethane.

-

Wash the organic phase with water until neutral, then dry over magnesium sulfate and evaporate the solvent.

-

Purify the residue by distillation at 140°C and 0.4 mbar to yield the title compound.[4]

-

The product can be further purified by recrystallization from heptane.[4]

Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl Chloride (Pmc-Cl)

Principle: This is a two-step process involving the sulfonation of the chromanol precursor followed by chlorination of the resulting sulfonic acid.[2]

Experimental Protocol:

-

Sulfonation: Dissolve 2,2,5,7,8-pentamethylchroman-6-ol in anhydrous chloroform and cool to 0–5°C.

-

Slowly add chlorosulfonic acid (HSO₃Cl) and stir the reaction mixture at this temperature for 4–6 hours.[2]

-

Chlorination: Treat the intermediate sulfonic acid with thionyl chloride (SOCl₂).

-

Reflux the mixture at 70–80°C for 2–3 hours to yield Pmc-Cl.[2]

-

The overall yield for this two-step process is approximately 53%.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Pmc-Cl is in Fmoc-based SPPS, where it serves as a protecting group for the guanidino functional group of arginine.

Workflow:

-

Protection: The commercially available Fmoc-Arg(Pmc)-OH, where the arginine side chain is already protected as a sulfonamide, is used as the building block. This is synthesized by reacting Fmoc-Arg-OH with Pmc-Cl.

-

Coupling: During SPPS, the Fmoc-Arg(Pmc)-OH is coupled to the growing peptide chain on the solid support.

-

Deprotection: The Nα-Fmoc group is removed with a base (e.g., piperidine) to allow for the coupling of the next amino acid. The Pmc group remains stable under these conditions.

-

Final Cleavage: After the peptide sequence is fully assembled, the Pmc group is cleaved from the arginine side chain simultaneously with the cleavage of the peptide from the resin. This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[1]

References

Spectroscopic and Mechanistic Insights into 2,2,5,7,8-Pentamethylchroman-6-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and relevant biological context of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on predicted spectroscopic characteristics based on analogous structures, detailed experimental protocols for data acquisition, and relevant biological pathways for the broader class of sulfonamides.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the pentamethylchroman moiety and the sulfonamide functional group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.0 | Singlet | 2H | -SO₂NH₂ |

| ~2.6 | Triplet | 2H | Ar-CH₂- |

| ~2.5, 2.2, 2.1 | Singlets | 3H each (9H total) | Ar-CH₃ |

| ~1.8 | Triplet | 2H | -CH₂-C(CH₃)₂ |

| ~1.3 | Singlet | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~140 - 120 | Aromatic Carbons |

| ~118 | Quaternary Aromatic Carbon |

| ~73 | Quaternary Carbon (-O-C(CH₃)₂) |

| ~40 - 30 | Methylene Carbons (-CH₂-) |

| ~25 - 15 | Methyl Carbons (-CH₃) |

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M+H]⁺ | Molecular Ion Peak |

| [M-SO₂NH₂]⁺ | Fragment ion corresponding to the loss of the sulfonamide group |

| [M-C₃H₇]⁺ | Fragment ion corresponding to the loss of an isopropyl group from the chroman ring |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (sulfonamide) |

| 3000 - 2850 | C-H stretching (aliphatic) |

| 1600 - 1450 | C=C stretching (aromatic) |

| 1350 - 1300 | Asymmetric SO₂ stretching |

| 1160 - 1140 | Symmetric SO₂ stretching |

| 950 - 900 | S-N stretching |

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Solvent | Chromophore |

| ~280 - 290 | Ethanol/Methanol | Substituted benzene ring |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are standard procedures that can be applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for many organic molecules. If the compound has limited solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

-

Ionization: Utilize ESI in positive ion mode to generate protonated molecular ions ([M+H]⁺).

-

Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak.

-

Fragmentation Analysis (MS/MS): If desired, perform tandem mass spectrometry by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Place the KBr pellet in the sample holder or apply pressure to the sample on the ATR crystal. Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Instrumentation: A UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution.

-

Record the UV-Vis spectrum, typically in the range of 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Putative Biological Signaling Pathway: Inhibition of Folic Acid Synthesis

Sulfonamides are a well-established class of antibiotics that act by inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. The diagram below illustrates this mechanism of action.

References

The Rising Therapeutic Potential of Chroman-6-Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The convergence of distinct pharmacophores into hybrid molecular scaffolds represents a powerful strategy in modern drug discovery. This guide delves into the burgeoning field of chroman-6-sulfonamide derivatives, molecules that marry the structural rigidity and biological versatility of the chroman nucleus with the well-established therapeutic properties of the sulfonamide group. This unique combination has unlocked a diverse range of biological activities, positioning these compounds as promising candidates for the development of novel therapeutic agents against a spectrum of diseases, including cancer, diabetes, and microbial infections.

General Synthetic Pathway

The synthesis of chroman-6-sulfonamide derivatives typically involves a multi-step process. A common approach begins with the appropriate salicylaldehyde derivative, which undergoes cyclization to form the core chroman or chromene ring. Subsequent functional group manipulations, such as chlorosulfonation followed by amination, introduce the key sulfonamide moiety at the 6-position. The versatility of this synthetic route allows for the introduction of a wide array of substituents on both the chroman ring and the sulfonamide nitrogen, enabling the exploration of structure-activity relationships.[1]

Caption: General synthetic workflow for chroman-6-sulfonamide derivatives.

Diverse Biological Activities and Quantitative Data

Chroman-6-sulfonamide derivatives have demonstrated a remarkable breadth of biological activities. The following sections summarize the key findings and present quantitative data for easy comparison.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents.[2] Several derivatives have shown potent cytotoxic and anti-proliferative effects against various cancer cell lines.[3][4] The proposed mechanism often involves the induction of apoptosis, as evidenced by the upregulation of pro-apoptotic proteins like Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of caspases.[4]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 13a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [4] |

| 15a | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [4] |

| 4b | HepG2 (Hepatocellular Carcinoma) | 8.08 ± 0.51 | [4] |

| 15c | HepG2 (Hepatocellular Carcinoma) | 7.57 ± 0.66 | [4] |

| 105a | HepG2 (Hepatocellular Carcinoma) | 3.48 ± 0.28 | [3] |

| 105b | HepG2 (Hepatocellular Carcinoma) | 5.03 ± 0.39 | [3] |

| 6i | MCF-7 (Breast Cancer) | 34.7 | [5] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Caption: Proposed apoptotic signaling pathway induced by active compounds.

Antidiabetic Activity

Certain chroman-6-sulfonamide derivatives have emerged as promising antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes, α-amylase and α-glucosidase.[6][7] By inhibiting these enzymes, the rate of glucose absorption from the intestine is reduced, helping to manage postprandial hyperglycemia. Some derivatives also show activity as Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) agonists, which can improve insulin sensitivity.[6]

| Compound ID | Target Enzyme | IC50 | Reference |

| Compound 2 | α-Amylase | 1.76 ± 0.01 µM | [6] |

| Compound 9 | α-Amylase | 1.08 ± 0.02 µM | [6] |

| Acarbose (Ref.) | α-Amylase | 0.43 ± 0.01 µM | [6] |

| Compound 2 | α-Glucosidase | 0.548 ± 0.02 µg/mL | [6] |

| Compound 9 | α-Glucosidase | 2.44 ± 0.09 µg/mL | [6] |

| Acarbose (Ref.) | α-Glucosidase | 0.604 ± 0.02 µg/mL | [6] |

| Compound 2 | PPAR-γ | 3.152 ± 0.03 µg/mL | [6] |

| Compound 9 | PPAR-γ | 3.706 ± 0.32 µg/mL | [6] |

| Pioglitazone (Ref.) | PPAR-γ | 4.884 ± 0.29 µg/mL | [6] |

| Compound 6i | DPP-IV | 10.98 µM | [8] |

| Compound 6j | DPP-IV | 10.14 µM | [8] |

| Sitagliptin (Ref.) | DPP-IV | 0.018 µM | [8] |

Note: Lower IC50 values indicate greater potency.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase (CA) inhibitors.[9] Unsurprisingly, chroman-sulfonamide hybrids have been investigated as inhibitors of various human CA isoforms (hCA).[9][10] Particularly, inhibition of tumor-associated isoforms hCA IX and XII is a validated strategy for cancer therapy.[9]

| Compound ID | Target Isoform | Ki (nM) | Reference |

| 6i | hCA I | 213.6 | [9] |

| 6e | hCA I | 246.7 | [9] |

| 5f | hCA II | 9.3 | [10] |

| 6f | hCA II | 7.5 | [10] |

| Acetazolamide (Ref.) | hCA II | 12.1 | [10] |

| 5a | hCA XII | 20.1 | [9] |

| 6h | hCA XII | 22.6 | [9] |

| 5h | hCA XII | 26.8 | [9] |

| Acetazolamide (Ref.) | hCA XII | 5.7 | [9] |

Note: Ki is the inhibition constant; lower values indicate tighter binding and more potent inhibition.

Antimicrobial and Antioxidant Activities

The chroman-6-sulfonamide scaffold has also been explored for its antimicrobial and antioxidant properties.[11][12][13] While some derivatives have shown moderate activity against bacterial and fungal strains, others have demonstrated good radical scavenging and reducing power in antioxidant assays.[12][13][14]

| Compound ID | Activity | Measurement | Result | Reference |

| 5f | Antibacterial | Zone of inhibition (E. coli, S. aureus) | Good activity | [12] |

| 10g | Antibacterial | Zone of inhibition (various strains) | Good activity | [12] |

| 5b | Antioxidant | DPPH Radical Scavenging (IC50) | 0.66 mM | [13] |

| 8c | Antioxidant | Ferric Reducing Antioxidant Power (FRAP) | Most efficient in series | [13] |

Detailed Experimental Protocols

In Vitro Anti-proliferative Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5x10^3 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of the chroman-6-sulfonamide derivatives (typically in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved in a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]

In Vitro α-Amylase Inhibition Assay

-

Enzyme Solution: A solution of porcine pancreatic α-amylase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Substrate Solution: A 1% starch solution is prepared by dissolving soluble starch in the buffer.

-

Assay Procedure: A mixture containing the enzyme solution and various concentrations of the test compound is pre-incubated for 10 minutes at 37°C.

-

Reaction Initiation: The starch solution is added to the mixture to initiate the enzymatic reaction, and the incubation is continued for a defined period (e.g., 15 minutes).

-

Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

-

Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.

-

Absorbance Measurement: After cooling to room temperature, the absorbance is measured at 540 nm.

-

Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. The IC50 value is determined from a plot of inhibition percentage versus compound concentration.[6]

Caption: Experimental workflow for an in vitro enzyme inhibition assay.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship (SAR) studies have provided valuable insights for the rational design of more potent derivatives:

-

Anticancer Activity: The nature of the substituent on the sulfonamide nitrogen and on the chroman ring significantly influences anticancer potency. For instance, certain heterocyclic substitutions have been shown to enhance activity against HepG2 cells.[4]

-

Antidiabetic Activity: For α-amylase and α-glucosidase inhibition, the presence of specific groups like cyano and imino on the chromene ring appears to be beneficial.[6]

-

Carbonic Anhydrase Inhibition: The length of the linker between the chroman core and the sulfamoylphenyl moiety plays a crucial role in the inhibitory activity against different CA isoforms. For example, 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamide derivatives are generally more potent hCA I inhibitors than their sulfamoylphenyl or sulfamoylbenzyl counterparts.[9]

Conclusion

Chroman-6-sulfonamide derivatives represent a versatile and highly promising class of bioactive compounds. The fusion of the chroman scaffold with the sulfonamide pharmacophore has yielded molecules with potent anticancer, antidiabetic, and enzyme-inhibitory activities. The synthetic accessibility of this scaffold allows for extensive chemical modification, providing a robust platform for optimizing potency and selectivity. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from promising hits to clinically viable drug candidates. Future research should focus on elucidating detailed mechanisms of action, exploring in vivo efficacy, and conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to fully realize the therapeutic potential of this exciting molecular architecture.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. dovepress.com [dovepress.com]

- 6. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting α-amylase, α-glycosidase, and PPAR-γ inhibitors with in silico molecular docking simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties [mdpi.com]

- 11. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: 2,2,5,7,8-Pentamethylchroman-6-sulfonamide (CAS 161117-67-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,5,7,8-Pentamethylchroman-6-sulfonamide is a synthetic organic compound featuring a chroman core, structurally related to Vitamin E, and a sulfonamide functional group. While the sulfonamide moiety is a well-known pharmacophore present in a wide array of therapeutic agents, the primary documented application of this specific molecule, CAS 161117-67-5, is in the field of synthetic organic chemistry. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established utility as a protecting group, alongside a discussion of the biological relevance of its structural components.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, data for its immediate precursor, 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl), provides valuable insights.

| Property | Value (for Pmc-Cl, CAS 112160-39-1) | Reference |

| Molecular Formula | C₁₄H₁₉ClO₃S | [1] |

| Molecular Weight | 302.82 g/mol | [1] |

| Appearance | Powder | [1] |

| Melting Point | 77-82 °C | [1] |

| Purity | ≥97.0% (HPLC) | [1] |

Synthesis and Chemical Reactions

The synthesis of this compound proceeds via a multi-step pathway, starting from the corresponding chromanol.

Experimental Protocol: Synthesis of 2,2,5,7,8-pentamethylchroman-6-ol

The precursor, 2,2,5,7,8-pentamethylchroman-6-ol, is synthesized from 2,3,6-trimethylhydroquinone and 3-methyl-2-buten-1-ol.

Materials:

-

2,3,6-trimethylhydroquinone

-

Anhydrous aluminum chloride

-

Dry dichloromethane

-

3-methyl-2-buten-1-ol

-

Ice-water

-

Magnesium sulfate

-

Heptane

Procedure:

-

A suspension of 248 g (1.86 mol) of anhydrous aluminum chloride in 850 ml of dry dichloromethane is prepared and cooled to 5°C.

-

257 g (1.69 mol) of 2,3,6-trimethylhydroquinone is introduced into the suspension.

-

After stirring for 30 minutes, 160 g (1.86 mol) of 3-methyl-2-buten-1-ol is added dropwise at a temperature of 5°-10°C.

-

The mixture is stirred at room temperature overnight.

-

The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered off.

-

The filtrate is extracted with dichloromethane.

-

The organic phase is washed with water until neutral, dried over magnesium sulfate, and evaporated.

-

The residue is distilled to yield the title compound, which can be further recrystallized from heptane. The melting point of the purified product is 85°-88°C.[2]

General Protocol for Sulfonamide Formation

The sulfonamide is typically formed by the reaction of the corresponding sulfonyl chloride with an amine.

General Reaction:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + R'R''NH₂⁺Cl⁻

While a specific protocol for this compound is not detailed in the available literature, the synthesis would involve the reaction of 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride (Pmc-Cl) with ammonia or a primary/secondary amine in the presence of a base.

Synthesis pathway for this compound.

Applications in Organic Synthesis

The primary documented use of this compound and its derivatives is as a protecting group for amines in multi-step organic synthesis. The bulky and electron-rich chroman moiety provides steric hindrance and stability under various reaction conditions.

Workflow for using Pmc as a protecting group for amines.

Biological Context of Structural Moieties

While specific biological activity data for this compound as a modulator of specific targets like RORγt is not publicly available, its constituent parts, the chroman and sulfonamide groups, are of significant interest in medicinal chemistry.

-

Chroman Core: The chroman structure is the core of Vitamin E (tocopherols and tocotrienols), which are known for their antioxidant properties. This scaffold is often explored in the design of new bioactive molecules due to its favorable safety profile and potential for antioxidant activity.

-

Sulfonamide Group: The sulfonamide functional group is a key component in a wide range of pharmaceuticals, including antibacterial, anti-inflammatory, diuretic, and hypoglycemic agents. Its ability to act as a bioisostere for other functional groups and its hydrogen bonding capabilities make it a valuable moiety in drug design.

Conclusion

This compound is a compound with a well-defined role in synthetic organic chemistry as a protecting group. While its direct biological activities are not extensively documented, its structural components suggest potential for further investigation in medicinal chemistry. This guide provides a summary of the available technical information to support researchers and scientists in their work with this compound.

References

IUPAC name for 2,2,5,7,8-Pentamethylchroman-6-sulfonamide.

An In-Depth Technical Guide to 2,2,5,7,8-Pentamethylchroman-6-sulfonamide

IUPAC Name: 2,2,5,7,8-Pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonamide

This technical guide provides a comprehensive overview of this compound, a molecule combining the structural features of a vitamin E analogue with the versatile sulfonamide functional group. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed insights into its synthesis, physicochemical properties, and potential biological significance.

Introduction

Sulfonamides (-SO₂NH₂) represent a cornerstone of medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] First introduced as antibacterial drugs, their applications have since expanded to include treatments for a variety of conditions, demonstrating activities as anticancer, antiviral, anti-inflammatory, and antidiabetic agents.[1][2][3] The core of the title compound is a 2,2,5,7,8-pentamethylchroman structure, a saturated heterocyclic scaffold that is a derivative of chromanol and structurally related to α-tocopherol (vitamin E).[4] This structural similarity suggests that derivatives may possess unique biological properties, including potential antioxidant effects.

The combination of the biologically active sulfonamide moiety with the chroman framework presents a molecule of significant interest for chemical and pharmacological research. Its precursor, 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is a well-established reagent used to introduce an acid-labile protecting group for the guanidino side chain of arginine during solid-phase peptide synthesis.[4][5] This guide details the synthetic pathway from basic precursors to the final sulfonamide, outlines its properties, and explores its potential applications based on its chemical architecture.

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. It begins with the construction of the chroman ring system, followed by sulfonation and chlorination to form a key sulfonyl chloride intermediate, which is then aminated to yield the final product.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]

- 5. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride ≥97.0% (HPLC) | 112160-39-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Key Chemical Features of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide

This technical guide provides a comprehensive overview of the core chemical features of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide, a molecule of interest to researchers, scientists, and professionals in the field of drug development. This document details its synthesis, physicochemical properties, and potential biological significance, supported by experimental data and visualizations.

Chemical Identity and Structure

This compound is a synthetic organic compound characterized by a chroman core, structurally related to Vitamin E (α-tocopherol), and a sulfonamide functional group. The pentamethyl substitution on the chroman ring provides significant steric hindrance and chemical stability.

Molecular Structure:

The core structure consists of a bicyclic chroman ring system with five methyl group substituents at positions 2, 2, 5, 7, and 8. A sulfonamide group (-SO₂NH₂) is attached at the 6th position of the aromatic ring.

Physicochemical and Spectroscopic Data

Quantitative data for the precursor, 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl), is summarized below. The properties of the target sulfonamide are inferred from this data and general chemical principles.

| Property | Value (for Pmc-Cl) | Reference |

| Molecular Formula | C₁₄H₁₉ClO₃S | [1][2][3][4] |

| Molecular Weight | 302.82 g/mol | [1][2][3][4] |

| Appearance | Powder | [2][4] |

| Melting Point | 77-82 °C | [2][4] |

| Assay (Purity) | ≥97.0% (HPLC) | [2][4] |

| Storage Temperature | -20°C | [1][2][4] |

| Solubility | Soluble in chloroform | [1] |

| ¹³C NMR Chemical Shifts (δ) | 44.2 (sulfonyl chloride), 152.1 (chroman ring) | [1] |

Note: The sulfonamide derivative is expected to have a slightly higher molecular weight and potentially a different melting point and solubility profile compared to the sulfonyl chloride precursor.

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through a two-step process, starting from 2,2,5,7,8-pentamethylchroman-6-ol.

Synthesis of 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride (Pmc-Cl)

The precursor, Pmc-Cl, is synthesized via chlorosulfonation of 2,2,5,7,8-pentamethylchroman-6-ol.[1]

Experimental Protocol:

-

Sulfonation: 2,2,5,7,8-pentamethylchroman-6-ol is reacted with chlorosulfonic acid in anhydrous chloroform at a controlled temperature of 0–5°C for 4–6 hours.[1]

-

Chlorination: The resulting sulfonic acid intermediate is then treated with thionyl chloride and refluxed at 70–80°C for 2–3 hours to yield Pmc-Cl.[1]

-

Quenching: The reaction mixture is rapidly cooled to -20°C to stabilize the product.[1]

-

Purification: The final product is purified to remove impurities, with purity assessed by HPLC-MS.[1]

A typical yield for this two-step synthesis is approximately 53%.[1] The addition of 1-2 mol% of dimethylformamide (DMF) can act as a catalyst to accelerate the sulfonation step.[1]

Synthesis of this compound

The target sulfonamide is synthesized by the reaction of Pmc-Cl with an amine source, typically ammonia or an ammonium salt.

Experimental Protocol (General):

-

Reaction Setup: 2,2,5,7,8-Pentamethylchroman-6-sulfonyl chloride is dissolved in a suitable aprotic solvent.

-

Amination: An excess of a concentrated aqueous solution of ammonia is added dropwise to the solution of Pmc-Cl while stirring vigorously in an ice bath to control the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The primary chemical reactivity of this compound is centered around the sulfonamide functional group. The precursor, Pmc-Cl, is a versatile reagent in organic synthesis, primarily used for introducing the Pmc protecting group onto the guanidino side chain of arginine in solid-phase peptide synthesis.[1] The pentamethylchroman moiety imparts significant acid lability, allowing for deprotection under mild acidic conditions.

The sulfonamide derivative itself is expected to exhibit the characteristic chemistry of sulfonamides. The nitrogen atom of the sulfonamide can be further functionalized.

Potential Biological Activity and Signaling Pathways

While specific biological activity for this compound has not been extensively reported, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents.[5][6] Sulfonamide-based drugs exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7]

Antibacterial Mechanism of Action (General for Sulfonamides)

Many sulfonamide antibiotics act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[8][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[9] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[9][10]

The chroman moiety, being a derivative of the antioxidant Vitamin E, may also impart additional biological properties, although this requires further investigation.

Safety and Handling

The precursor, Pmc-Cl, is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][4] It should be handled with appropriate personal protective equipment, including gloves, eye protection, and a face shield.[2][4] Pmc-Cl is also hygroscopic and should be stored under anhydrous conditions at -20°C to prevent decomposition.[1] While specific toxicity data for the sulfonamide is not available, it should be handled with care in a laboratory setting.

Conclusion

This compound is a molecule with a stable, sterically hindered chroman core and a reactive sulfonamide functional group. While its primary known application is as a derivative of a protecting group in peptide synthesis, the presence of the sulfonamide moiety suggests potential for exploration in medicinal chemistry. Further research is warranted to fully elucidate its biological activity and potential therapeutic applications. This guide provides a foundational understanding of its chemical features to support such future investigations.

References

- 1. 2,2,5,7,8-pentamethylchroman-6-sulfonyl Chloride | 112160-39-1 | Benchchem [benchchem.com]

- 2. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]

- 3. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride | C14H19ClO3S | CID 4374440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride = 97.0 HPLC 112160-39-1 [sigmaaldrich.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C: Multicomponent Sulfonamide Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. m.youtube.com [m.youtube.com]

Introduction to sulfonamides in medicinal chemistry.

An In-Depth Technical Guide to Sulfonamides in Medicinal Chemistry

Introduction and Historical Perspective

Sulfonamides, or "sulfa drugs," represent a cornerstone in the history of medicinal chemistry as the first broadly effective systemic antibacterial agents.[1][2] Their discovery in the 1930s, stemming from the investigation of coal-tar dyes by Gerhard Domagk at Bayer AG, revolutionized medicine and paved the way for the modern antibiotic era.[1] The initial compound, a prodrug named Prontosil, was found to be metabolized in the body to its active form, sulfanilamide.[1] This discovery not only provided a powerful new class of therapeutics but also helped establish the concept of "bioactivation."[1] Since then, thousands of sulfonamide derivatives have been synthesized, leading to compounds with improved efficacy, reduced toxicity, and a wider range of pharmacological activities beyond their antibacterial effects.[1][3] Today, the sulfonamide scaffold is present in drugs for a multitude of conditions, including diabetes, inflammation, glaucoma, and viral infections, underscoring its enduring importance in drug discovery.[4][5][6]

Mechanism of Action: Inhibition of Folate Synthesis

The primary antibacterial action of sulfonamides is bacteriostatic; they inhibit the growth and multiplication of bacteria rather than killing them directly.[1][7] This effect is achieved by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[8][9]

Bacteria, unlike humans, cannot acquire folic acid (Vitamin B9) from their diet and must synthesize it de novo.[1][2] Folic acid is a critical precursor for the synthesis of nucleotides (purines and thymidine) and therefore essential for DNA and RNA replication.[9][10] The DHPS enzyme catalyzes a key step in this pathway: the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate.[11][12]

Due to their close structural similarity to PABA, sulfonamides act as competitive inhibitors, binding to the active site of DHPS and preventing PABA from binding.[4][10] This blockade halts the folic acid synthesis pathway, leading to a depletion of essential metabolites and ultimately inhibiting bacterial proliferation.[13]

Structure-Activity Relationships (SAR)

The antibacterial efficacy of sulfonamides is highly dependent on their chemical structure. Modifications to the core sulfanilamide scaffold can significantly alter potency, pharmacokinetic properties, and solubility. The key SAR principles are summarized below.[14][15]

-

N4-Amino Group: A free (unsubstituted) primary aromatic amine at the N4 position is essential for activity.[14][15] This group mimics the amine of PABA. Acylation or substitution of this amine results in inactive compounds, though some can be designed as prodrugs that are metabolized in vivo to release the active free amine.[14]

-

Aromatic Ring: The para-substituted benzene ring is crucial.[15] The amino and sulfonyl groups must be in the 1,4-position.[15] Moving them to the ortho or meta positions abolishes activity.[14]

-

Sulfonamide Group (-SO2NH-): The sulfur atom must be directly linked to the benzene ring.[15] The sulfonamide group itself is essential for binding to the enzyme.[14]

-

N1-Substitutions: While the N4-amino group must remain free, substitutions on the N1 amide nitrogen are not only tolerated but are the primary site of modification for creating different sulfonamide drugs.[14][16] Introducing electron-withdrawing heterocyclic rings at the N1 position generally increases antibacterial potency.[17] These substitutions also critically influence the pKa of the sulfonamide, which affects its solubility and ability to penetrate bacterial cells. Optimal activity is often seen with pKa values between 6.6 and 7.4.[14]

General Synthesis Pathway

The synthesis of sulfonamides is a well-established process in medicinal chemistry. The most common and direct method involves the reaction of an appropriately substituted sulfonyl chloride with ammonia or a primary/secondary amine.[4][18] A typical workflow for producing a sulfanilamide derivative starts with acetanilide.

Quantitative Data Summary

The efficacy and pharmacokinetic profiles of sulfonamides vary significantly depending on the N1-substitution.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Sulfonamides

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[19] Values are representative and can vary by bacterial strain.

| Sulfonamide Derivative | Organism | MIC Range (µg/mL) | Reference(s) |

| Sulfamethoxazole | Staphylococcus aureus | 32 - >512 | [20][21] |

| Sulfamethoxazole | Escherichia coli | 23.2 | [22] |

| Sulfadiazine | Escherichia coli | 7.81 | [23] |

| Sulfadiazine | Klebsiella pneumoniae | 62.5 | [23] |

| Sulfisoxazole | Staphylococcus aureus | ~300 | [20] |

Table 2: Pharmacokinetic Properties of Common Sulfonamides

Pharmacokinetic parameters determine the dosing regimen and clinical utility of a drug.

| Drug | Absorption | Plasma Protein Binding (%) | Half-life (hours) | Metabolism | Excretion |

| Sulfisoxazole | Rapid | 85 | 5-6 | Acetylation (Liver) | Renal |

| Sulfamethoxazole | Rapid | 70 | 10-12 | Acetylation (Liver) | Renal |

| Sulfadiazine | Rapid | 20-50 | 10-17 | Acetylation (Liver) | Renal |

| Sulfasalazine | Poor (10-15%) | >99 | 5-10 | Gut bacteria cleavage | Renal/Fecal |

(Data compiled from multiple sources for illustrative purposes)[9][10]

Experimental Protocols

Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound against the DHPS enzyme by monitoring the consumption of a cofactor in a coupled reaction.[24]

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-b.com [ajchem-b.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. my.clevelandclinic.org [my.clevelandclinic.org]

- 14. youtube.com [youtube.com]

- 15. SAR OF SULPHONAMIDES.pptx [slideshare.net]

- 16. openaccesspub.org [openaccesspub.org]

- 17. Med.chem sulfonamides | PPT [slideshare.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. idexx.com [idexx.com]

- 20. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Applications of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in Drug Discovery: Application Notes and Protocols

Executive Summary

Extensive research reveals a significant lack of specific data regarding the direct applications of 2,2,5,7,8-Pentamethylchroman-6-sulfonamide in drug discovery. However, the core sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. This document provides a comprehensive overview of the applications of the broader sulfonamide class of compounds in drug discovery, including their diverse biological activities and established mechanisms of action. A related compound, 2,2,5,7,8-Pentamethyl-chromane-6-sulfonyl chloride, is noted for its use as a reagent in peptide synthesis.

General Overview of Sulfonamides in Drug Discovery

Sulfonamides, or "sulfa drugs," are a class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). Since their discovery, they have become a vital scaffold in the development of numerous pharmaceuticals.[1][2] Their therapeutic versatility is vast, with applications ranging from antimicrobial to anticancer and anti-inflammatory treatments.[3][4]

The initial breakthrough of sulfonamides was as the first class of effective systemic antibacterial agents.[1][5] Beyond their antimicrobial properties, sulfonamides are integral to the development of drugs for a multitude of conditions, including:

-

Anticancer therapies [3]

-

Anti-inflammatory agents [6]

-

Antiviral medications [3]

-

Diuretics [7]

-

Antidiabetic drugs [8]

-

Anticonvulsants [7]

-

Protease inhibitors [4]

The success of sulfonamides in drug discovery can be attributed to their unique chemical properties, which allow for diverse structural modifications to modulate their pharmacokinetic and pharmacodynamic profiles.

Therapeutic Applications of Sulfonamides

The broad spectrum of biological activities exhibited by sulfonamide-containing drugs highlights their importance in modern medicine. The following diagram illustrates the diverse therapeutic areas where sulfonamides have made a significant impact.

Caption: Diverse therapeutic applications of the sulfonamide scaffold.

Mechanism of Action: Sulfonamide Antibiotics

The antibacterial action of sulfonamides is a classic example of competitive inhibition. These drugs are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[9][10] Bacteria require folic acid for the synthesis of nucleic acids and, consequently, for their growth and replication.[11][] By inhibiting the enzyme dihydropteroate synthase (DHPS), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[10][13] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[11]

The following diagram illustrates the mechanism of action of sulfonamide antibiotics.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

Due to the absence of specific experimental data for this compound in drug discovery, detailed protocols for this compound cannot be provided. However, a general protocol for the synthesis of sulfonamides is outlined below.

General Protocol for Sulfonamide Synthesis

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[3][14]

Materials:

-

Aromatic or aliphatic sulfonyl chloride

-

Primary or secondary amine

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base to the amine solution.

-

Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.

Quantitative Data

No quantitative data for the biological activity or physicochemical properties of this compound in a drug discovery context were found in the available literature. For other sulfonamides, such data would typically be presented in tables summarizing parameters like:

-

In vitro activity: IC₅₀ or EC₅₀ values against specific enzymes or cell lines.

-

In vivo efficacy: ED₅₀ values in animal models.

-

Pharmacokinetic parameters: Half-life, bioavailability, clearance, etc.

-

Physicochemical properties: Solubility, logP, pKa.

Conclusion

While specific applications of this compound in drug discovery remain uncharacterized, the broader sulfonamide class represents a highly versatile and clinically significant scaffold. The diverse biological activities of sulfonamide-containing drugs underscore their continued importance in the development of new therapeutic agents. Further research is warranted to explore the potential of novel sulfonamide derivatives, including the specific compound of interest, in various disease areas.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. researchgate.net [researchgate.net]

- 3. frontiersrj.com [frontiersrj.com]

- 4. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ajchem-b.com [ajchem-b.com]

- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 8. drugs.com [drugs.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 13. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 14. ijarsct.co.in [ijarsct.co.in]

Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of sulfonamide derivatives, a critical pharmacophore in drug discovery. The following sections outline common synthetic methodologies, present key data in a structured format, and include workflows for biological evaluation.

Introduction

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Their synthesis is a fundamental skill for chemists in drug development. The most prevalent method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3][4] This document details this classical approach and also presents modern variations, providing researchers with a comprehensive guide to synthesizing these valuable compounds.

Synthetic Protocols

Protocol 1: Classical Synthesis of Sulfonamides from Sulfonyl Chlorides and Amines

This protocol describes the most common method for sulfonamide synthesis, reacting a sulfonyl chloride with an amine.[1][3][4]

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the desired amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a base (1.1 - 1.5 eq.), such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.[1][3]

-

Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the sulfonyl chloride (1.0 eq.) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the final sulfonamide.

Data Summary:

| Entry | Amine | Sulfonyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzenesulfonyl chloride | Pyridine | DCM | 12 | ~100 | [4] |

| 2 | p-Toluidine | p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | ~100 | [4] |

| 3 | Morpholine | p-Toluenesulfonyl chloride | Triethylamine | THF | 4 | 95 | [5] |

| 4 | Piperidine | Dansyl chloride | Triethylamine | DCM | 6 | 92 | N/A |

Protocol 2: One-Pot Synthesis of Sulfonamides from Carboxylic Acids

A modern approach allows for the synthesis of sulfonamides directly from carboxylic acids in a one-pot reaction, avoiding the need to isolate the sulfonyl chloride intermediate.[6][7]

Experimental Procedure:

-

Formation of Sulfonyl Chloride: In a reaction vessel, combine the carboxylic acid (1.0 eq.), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride), and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature until the conversion to the acid chloride is complete.

-

Sulfonamide Formation: In the same pot, add a solution of the desired amine (1.2 eq.) and a base (e.g., triethylamine, 2.0 eq.) in an appropriate solvent.

-

Reaction and Work-up: Stir the reaction mixture for the required time at room temperature. Follow the work-up and purification procedures as described in Protocol 1.

Data Summary:

| Entry | Carboxylic Acid | Amine | Chlorinating Agent | Base | Yield (%) | Reference |

| 1 | Benzoic acid | Morpholine | SOCl₂ | Triethylamine | 68 | [6] |

| 2 | Nicotinic acid | Aniline | (COCl)₂ | Pyridine | 75 | N/A |

| 3 | (±)-Bitopertin precursor | (S)-1-phenylethanamine | SOCl₂ | DIPEA | 53 | [6][7] |

| 4 | Vismodegib precursor | 2-aminopropane | (COCl)₂ | Triethylamine | 72 | [6][7] |

Experimental Workflows

The synthesis of novel sulfonamide derivatives is often followed by biological screening to determine their therapeutic potential.

Biological Screening Protocols

Antibacterial Activity Assay (Agar Well Diffusion Method)

This protocol is a common method to assess the antibacterial properties of newly synthesized sulfonamides.[8]

Experimental Procedure:

-

Prepare Media: Prepare nutrient agar plates for bacterial culture.

-

Inoculate Plates: Spread a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) onto the surface of the agar plates.

-

Prepare Wells: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add Compounds: Add a known concentration of the synthesized sulfonamide derivatives (dissolved in a suitable solvent like DMSO) into the wells. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.[9]

-

Incubation: Incubate the plates at 37 °C for 24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antibacterial activity.

Data Summary (Hypothetical):

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus |

| Sulfonamide A | 100 | 15 | 12 |

| Sulfonamide B | 100 | 18 | 16 |

| Ciprofloxacin | 10 | 25 | 22 |

| DMSO | N/A | 0 | 0 |

Signaling Pathway Inhibition

Sulfonamides are known to inhibit various enzymatic pathways. For instance, antibacterial sulfonamides act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[10]

The diagram above illustrates how sulfonamides competitively inhibit DHPS, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth. This makes DHPS a key target for the development of novel antibacterial agents.[10] Researchers can utilize in silico methods like molecular docking to predict the binding affinity of novel sulfonamides to this enzyme.[11][12]

References

- 1. frontiersrj.com [frontiersrj.com]

- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]

- 3. researchgate.net [researchgate.net]

- 4. cbijournal.com [cbijournal.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptfarm.pl [ptfarm.pl]

- 9. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. saspublishers.com [saspublishers.com]

- 11. In silico screening of sulfonamide derivatives seeded compound library [bio-protocol.org]

- 12. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Exploring the Role of Chroman and Sulfonamide Derivatives in Biomedical Research

Topic: 2,2,5,7,8-Pentamethylchroman-6-sulfonamide Derivatives in Scientific Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Extensive research indicates that 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride is a key reagent in peptide synthesis, utilized for the introduction of the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) protecting group, particularly for the guanidino side chain of arginine.[1] The resulting this compound moiety is thus a component of protected amino acids. While this specific compound is not documented as a fluorescent probe, the broader classes of sulfonamide and chroman derivatives are of significant interest in biomedical research, with sulfonamides, in particular, forming the basis of various fluorescent probes. This document provides an overview of the primary application of the Pmc group and explores the general use of sulfonamide derivatives as fluorescent probes.

Part 1: The 2,2,5,7,8-Pentamethylchroman-6-sulfonyl (Pmc) Group in Peptide Synthesis

The Pmc group is a widely employed protecting group for the guanidino functionality of arginine in solid-phase peptide synthesis (SPPS). Its stability under the basic conditions used for Fmoc removal and its straightforward cleavage under acidic conditions make it a valuable tool for the synthesis of complex peptides.

Logical Workflow for Pmc Protection in Peptide Synthesis

Caption: Workflow of Pmc protection in peptide synthesis.

Part 2: Sulfonamide Derivatives as Fluorescent Probes